molecular formula C25H30N8O2 B12074633 8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione

カタログ番号: B12074633
分子量: 478.6 g/mol
InChIキー: BTGFGXRESYKOCS-DUTLHGSLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a piperidine ring, a quinazoline moiety, and a purine core, making it a subject of interest for various scientific studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core purine structure. The process may include:

    Formation of the Purine Core: This can be achieved through a series of condensation reactions involving appropriate precursors.

    Attachment of the Quinazoline Moiety: This step often involves nucleophilic substitution reactions where the quinazoline derivative is introduced.

    Incorporation of the Piperidine Ring: The piperidine ring is usually added through reductive amination or similar reactions.

    Introduction of the Trideuterio But-2-ynyl Group: This step involves the use of deuterated reagents to ensure the incorporation of the trideuterio group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the desired purity.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinazoline and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deuterated analogs.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and quinazoline moieties are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The trideuterio group may enhance the compound’s stability and bioavailability.

類似化合物との比較

Similar Compounds

    Linagliptin: A related compound used as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

    Quinazoline Derivatives: Compounds with similar quinazoline structures used in various therapeutic applications.

    Purine Analogues: Compounds with purine cores used in antiviral and anticancer therapies.

Uniqueness

This compound’s uniqueness lies in its combination of a piperidine ring, a quinazoline moiety, and a purine core, along with the incorporation of a trideuterio group. This combination is not commonly found in other compounds, making it a unique candidate for various applications.

特性

分子式

C25H30N8O2

分子量

478.6 g/mol

IUPAC名

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C25H30N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21-22H,8-9,12-15,26H2,1-3H3/t17-,21?,22?/m1/s1/i1+1D3

InChIキー

BTGFGXRESYKOCS-DUTLHGSLSA-N

異性体SMILES

[2H][13C]([2H])([2H])C#CCN1C2C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

正規SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。